8-Azaadenosine 8-Azaadenosine 8-Azaadenosine is a N-glycosyl compound.
Brand Name: Vulcanchem
CAS No.: 10299-44-2
VCID: VC20992857
InChI: InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)
SMILES: C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C9H12N6O4
Molecular Weight: 268.23 g/mol

8-Azaadenosine

CAS No.: 10299-44-2

Cat. No.: VC20992857

Molecular Formula: C9H12N6O4

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

8-Azaadenosine - 10299-44-2

Specification

Description 8-Azaadenosine is a N-glycosyl compound.
CAS No. 10299-44-2
Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
IUPAC Name 2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)
Standard InChI Key OAUKGFJQZRGECT-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator